molecular formula C10H9NO3S B035166 (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid CAS No. 100637-60-3

(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

Cat. No. B035166
CAS RN: 100637-60-3
M. Wt: 223.25 g/mol
InChI Key: JLTWTIZTEXPRTI-UHFFFAOYSA-N
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Description

“(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid” is a chemical compound with the CAS Number: 100637-60-3. It has a molecular weight of 223.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3S/c12-9-6-15-8-4-2-1-3-7 (8)11 (9)5-10 (13)14/h1-4H,5-6H2, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is solid in physical form . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Antimicrobial and Antiviral Applications

This compound has been reported to have antimicrobial and antiviral properties . In particular, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .

Antihypertensive Applications

The compound has been found to have potential antihypertensive effects . This makes it a potential candidate for the development of new drugs for the treatment of hypertension.

Antidiabetic Applications

The compound has also been reported to have antidiabetic properties . This suggests that it could be used in the development of new treatments for diabetes.

Anticancer Applications

The compound has shown potential anticancer properties . This suggests that it could be used in the development of new cancer treatments.

KATP Channel Activators

The compound has been reported to act as a KATP channel activator . KATP channels play a crucial role in cellular functions such as insulin secretion, neuronal excitability, and vascular tone regulation.

AMPA Receptor Modulators

The compound has been reported to act as an AMPA receptor modulator . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and modulating their activity can have therapeutic benefits in conditions such as epilepsy, depression, and Parkinson’s disease.

Use in Chemical Synthesis

The compound is a useful reagent in the study of rapid N-alkylation of benzoxazinones and benzothiazinones under microwave irradiation .

Use in Hydrogel Synthesis

Carboxymethyl derivatives like this compound have been used in the synthesis of superabsorbent hydrogels . These hydrogels have a wide array of applications due to their unique properties, including drug delivery systems, soil conditioners, and hygienic products.

Safety and Hazards

The compound has been labeled with the GHS07 pictogram and has a signal word of “Warning” according to the available safety information .

properties

IUPAC Name

2-(3-oxo-1,4-benzothiazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9-6-15-8-4-2-1-3-7(8)11(9)5-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTWTIZTEXPRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349415
Record name (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid

CAS RN

100637-60-3
Record name (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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